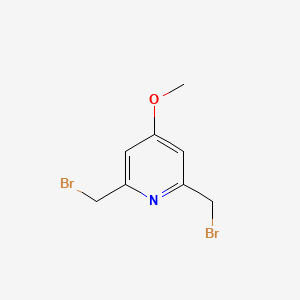
2,6-Bis(bromomethyl)-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-methoxypyridine typically involves the bromination of 2,6-bis(hydroxymethyl)-4-methoxypyridine. One common method is to react 2,6-bis(hydroxymethyl)-4-methoxypyridine with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-bis(hydroxymethyl)-4-methoxypyridine in a suitable solvent, such as acetic acid.
- Add an excess of hydrobromic acid to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(bromomethyl)-4-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functional groups.
Reduction: Pyridine derivatives with methyl groups replacing the bromomethyl groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(bromomethyl)-4-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of novel materials, such as polymers and coordination complexes, with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Wirkmechanismus
The mechanism of action of 2,6-Bis(bromomethyl)-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The methoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the methoxy group at the 4 position, which may affect its reactivity and binding properties.
2,6-Bis(hydroxymethyl)-4-methoxypyridine: Contains hydroxymethyl groups instead of bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2,6-Bis(chloromethyl)-4-methoxypyridine: Similar structure but with chloromethyl groups, which are less reactive than bromomethyl groups.
Uniqueness
2,6-Bis(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and binding properties. The bromomethyl groups make it highly reactive in nucleophilic substitution reactions, while the methoxy group can enhance its binding affinity and selectivity for specific molecular targets.
Eigenschaften
CAS-Nummer |
86045-20-7 |
|---|---|
Molekularformel |
C8H9Br2NO |
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
2,6-bis(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
HFRMMXYBCNOMSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


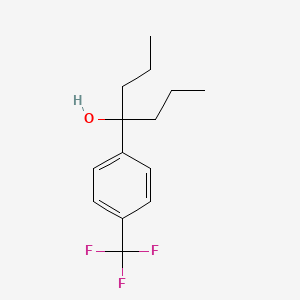


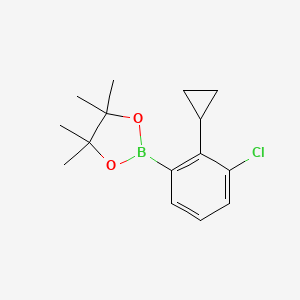
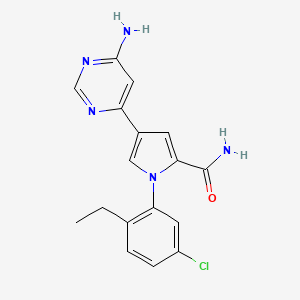

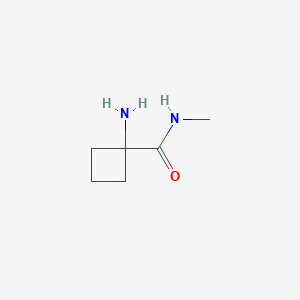
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
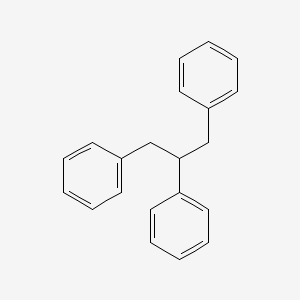
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
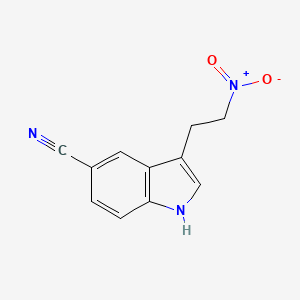
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
